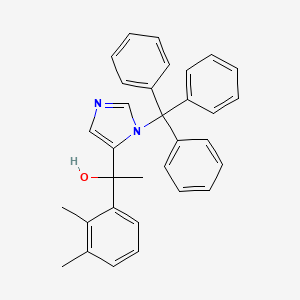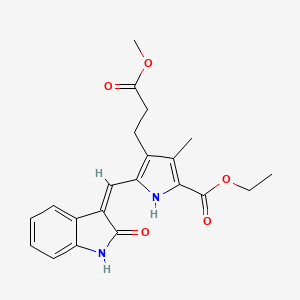
2-Methyl-4-nitroaniline-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-nitroaniline-d3, also known as 2-Methyl-4-nitro-benzenamine-d3 or 4-Nitro-o-toluidine-d3, is a compound with the molecular formula C7H5D3N2O2 and a molecular weight of 155.17 . It is used as a reference standard in pharmaceutical testing .
Synthesis Analysis
The synthesis of 2-methyl-4-nitrophenylamine, a compound structurally similar to this compound, involves several steps . The process starts with ortho-toluidine as a raw material and acetic acid as an acylation agent. The reaction liquid obtained from this step undergoes a nitrification reaction using concentrated nitric acid, resulting in a nitrified solid. This solid is then subjected to a hydrolysis reaction using concentrated hydrochloric acid. Finally, the pH of the reaction liquid is adjusted to 1-2, and the resulting filter cake is filtered and recrystallized to obtain 2-methyl-4-nitrophenylamine .Molecular Structure Analysis
The molecular structure of this compound is characterized by a deformation density and Laplacian of the charge density, which are useful for revealing weak hydrogen bonding effects . Ab initio calculations at the Hartree–Fock double‐ζ level have been reported for the molecule 2‐methyl‐4‐nitro‐aniline, with and without an applied electric field .Chemical Reactions Analysis
The influence of N-methyl-4-nitroaniline (MNA) on the thermal stability of nitrocellulose (NC) was investigated via an isothermal decomposition dynamics research method . The thermal decomposition activation energy of NC/MNA (3 wt%) was significantly increased compared with that of pure NC, indicating that the thermal stability of NC was increased with stabilizer MNA addition .Scientific Research Applications
Nonlinear Optical Properties
2-Methyl-4-nitroaniline has been extensively studied for its nonlinear optical properties. Charge transfer contributions to its second-order nonlinear optical properties have been explored using Density Functional Theory (DFT) computations. Vibrational contributions were analyzed using FTIR and FT-Raman, revealing the potential for charge transfer within the molecule, crucial for nonlinear optical applications (Jasmine, Amalanathan, & Roy, 2016).
Crystal Structure and Vibrational Investigations
Research on the crystal structure of 2-methyl-4-nitroaniline, especially in combination with other compounds, has been conducted. Studies have utilized X-ray diffraction and vibrational spectroscopy for detailed structural analysis, aiding in understanding the compound's interaction with other substances (Arjunan, Marchewka, Pietraszko, & Kalaivani, 2012).
Organic Material Synthesis
There has been research into synthesizing novel organic materials from 2-methyl-4-nitroaniline derivatives, highlighting its utility in material sciences. Such studies have implications in developing materials with specific optical and thermal properties (Shankar et al., 2021).
Photolysis Studies
Investigations into the photolysis of nitroarenes, including 2-methyl-4-nitroaniline, have been conducted to understand their chemical transformations under UV light. These studies are relevant in environmental chemistry, particularly in understanding the behavior of such compounds under natural sunlight (Diehl, Jafvert, Marley, & Larson, 2002).
Solubility and Thermodynamics
The solubility of 2-methyl-4-nitroaniline in various organic solvents has been studied, which is critical for its purification and use in further theoretical studies. Such research helps in optimizing separation processes in industrial applications (Li, Cong, Du, & Zhao, 2016).
Safety and Hazards
properties
| { "Design of the Synthesis Pathway": "The synthesis of 2-Methyl-4-nitroaniline-d3 can be achieved by introducing deuterium at the 3-position of 2-Methyl-4-nitroaniline. This can be accomplished by using deuterated reagents during the nitration reaction step.", "Starting Materials": [ "2-Methyl-4-nitroaniline", "Deuterated nitric acid (DNO3)", "Deuterated sulfuric acid (DSO4)", "Deuterated water (D2O)" ], "Reaction": [ "Step 1: Dissolve 2-Methyl-4-nitroaniline in DSO4", "Step 2: Slowly add DNO3 to the reaction mixture with stirring, while maintaining the temperature between 0-5°C", "Step 3: After completion of the addition, stir the reaction mixture at room temperature for 1 hour", "Step 4: Quench the reaction mixture with D2O", "Step 5: Filter the resulting solid and wash with D2O", "Step 6: Dry the product under vacuum to obtain 2-Methyl-4-nitroaniline-d3" ] } | |
CAS RN |
1246815-44-0 |
Molecular Formula |
C7H8N2O2 |
Molecular Weight |
155.171 |
IUPAC Name |
4-nitro-2-(trideuteriomethyl)aniline |
InChI |
InChI=1S/C7H8N2O2/c1-5-4-6(9(10)11)2-3-7(5)8/h2-4H,8H2,1H3/i1D3 |
InChI Key |
XTTIQGSLJBWVIV-FIBGUPNXSA-N |
SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N |
synonyms |
2-Methyl-4-nitro-benzenamine-d3; 4-Nitro-o-toluidine-d3; 1-Amino-2-methyl-4-nitrobenzene-d3; 2-Amino-1-methyl-5-nitrobenzene-d3; 2-Amino-5-nitrotoluene-d3; 2-Methyl-4-nitrobenzenamine-d3; 2-Methyl-4-nitrophenylamine-d3; Fast Red RL Base-d3; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[(E)-3-[4-[(1S,2R)-1-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxypropan-2-yl]oxy-3,5-dimethoxyphenyl]prop-2-enyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B565587.png)
![4-[4-(4'-Chlorobiphenyl-2-ylmethyl)piperazin-1-YL]benzoic acid](/img/structure/B565588.png)
![4-[4-(4'-Chlorobiphenyl-2-ylmethyl)piperazin-1-yl]benzoic Acid-d8](/img/structure/B565589.png)
![Benzyl [(R)-4-(dimethylamino)-4-oxo-1-(phenylthio)butan-2-YL]carbamate](/img/structure/B565592.png)